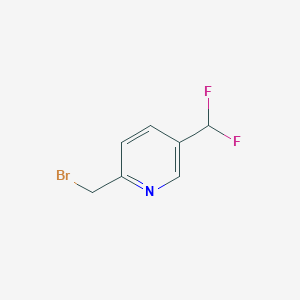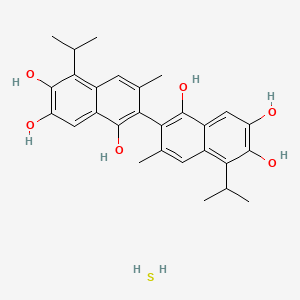
(S)-Apogossypol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Apogossypol is a synthetic derivative of gossypol, a polyphenolic compound originally extracted from cottonseed. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology. Unlike its parent compound, this compound exhibits reduced toxicity, making it a more viable candidate for clinical use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Apogossypol typically involves the selective reduction of gossypol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation, and the product is purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows the principles of large-scale organic synthesis. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification processes to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Apogossypol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can yield more stable derivatives.
Substitution: Functional groups on the aromatic rings can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions include various quinone derivatives, reduced polyphenolic compounds, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-Apogossypol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenolic chemistry and its interactions with other molecules.
Biology: Researchers use it to investigate its effects on cellular processes, particularly apoptosis.
Medicine: this compound is being studied for its potential as an anti-cancer agent due to its ability to inhibit Bcl-2 family proteins, which are involved in cell survival.
Industry: Its derivatives are explored for use in various industrial applications, including as antioxidants and stabilizers.
Mecanismo De Acción
(S)-Apogossypol exerts its effects primarily by inhibiting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to these proteins, this compound disrupts their function, leading to the activation of apoptotic pathways and the induction of cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Gossypol: The parent compound, known for its anti-cancer properties but with higher toxicity.
(-)-Gossypol: Another derivative with similar anti-cancer properties but different stereochemistry.
BH3 mimetics: A class of compounds that also target Bcl-2 family proteins.
Uniqueness: (S)-Apogossypol stands out due to its reduced toxicity compared to gossypol and its derivatives. Its specific stereochemistry allows for more selective binding to target proteins, enhancing its therapeutic potential while minimizing side effects.
Propiedades
Fórmula molecular |
C28H32O6S |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol;sulfane |
InChI |
InChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2 |
Clave InChI |
MEOWTYRKWJLKKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



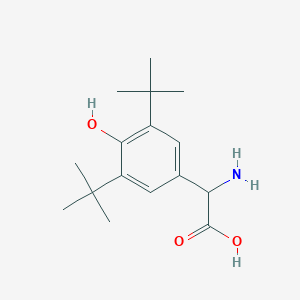
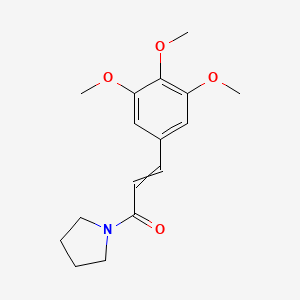
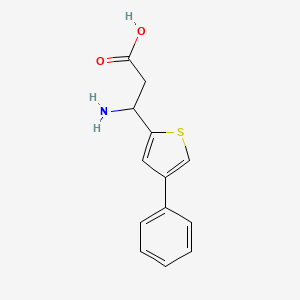
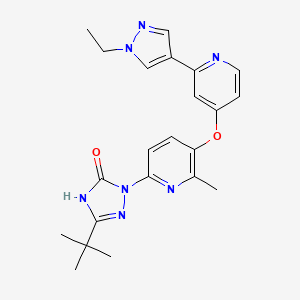
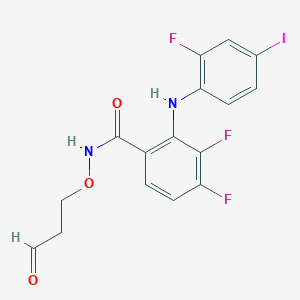
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
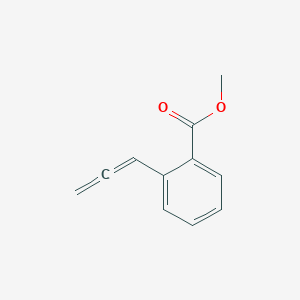
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
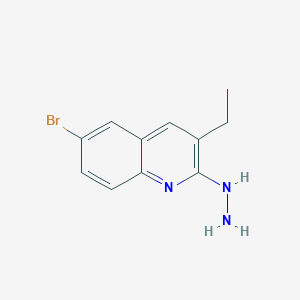
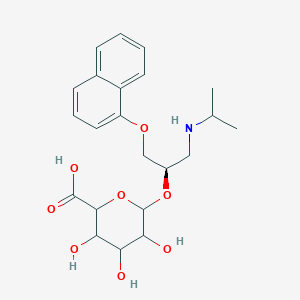
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
